molecular formula C12H15ClO2S B1389385 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride CAS No. 1161945-03-4

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

Cat. No.: B1389385
CAS No.: 1161945-03-4
M. Wt: 258.76 g/mol
InChI Key: SMXDMHCNNWGZJY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is a high-value sulfonyl chloride derivative designed for use as a versatile synthetic building block in organic chemistry and drug discovery research. As a sulfonyl chloride, it readily undergoes nucleophilic substitution reactions with amines and alcohols to generate sulfonamides and sulfonate esters, respectively . This reactivity is fundamental in the Hinsberg reaction for amine separation and in the strategic functionalization of complex molecules . The compound features a 4-tert-butylphenyl group, a moiety known to influence the pharmacokinetic properties of molecules, potentially enhancing lipophilicity and metabolic stability . The vinyl sulfone structure, incorporating an ethene spacer, offers an additional reactive handle for further diversification through Michael addition or other cycloaddition reactions, making it a uniquely flexible intermediate. This reagent is particularly valuable in medicinal chemistry for the synthesis of compound libraries aimed at hit identification and lead optimization. It can be used to create sulfonamide-based inhibitors, as the sulfonamide group is a common pharmacophore found in drugs targeting a wide range of enzymes . Researchers can employ this chemical to introduce a bulky, hydrophobic group into target structures, which is instrumental in probing hydrophobic binding pockets within enzymes or receptors. The product is offered with guaranteed high purity to ensure reproducibility in sensitive reactions. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-(4-tert-butylphenyl)ethenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c1-12(2,3)11-6-4-10(5-7-11)8-9-16(13,14)15/h4-9H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMXDMHCNNWGZJY-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Aromatic Sulfonation and Chlorination

Method Overview:

This classical approach involves sulfonation of 4-tert-butylphenyl derivatives followed by chlorination of the sulfonic acid intermediate to form the sulfonyl chloride.

Step-by-step Process:

  • Step 1: Preparation of 4-tert-butylphenyl sulfonic acid
    Aromatic sulfonation is achieved by treating 4-tert-butylphenyl compounds with sulfuric acid or oleum under controlled temperature conditions (~80°C). This introduces the sulfonic acid group onto the aromatic ring, preferentially at the para position due to steric and electronic effects.

  • Step 2: Conversion to sulfonyl chloride
    The sulfonic acid is then reacted with thionyl chloride (SOCl₂) under reflux, often with catalytic amounts of DMF to facilitate the reaction, producing the sulfonyl chloride.

Reaction Data:

Step Reagents Conditions Yield Notes
Sulfonation SO₃, H₂SO₄ 80°C, 4-6 hours ~85% Para-selectivity favored
Chlorination SOCl₂ Reflux, 2-4 hours ~80% Excess SOCl₂ used

Advantages:

  • Well-established, high-yielding process
  • Suitable for scale-up

Synthesis via Sonogashira Coupling Followed by Sulfonylation

Method Overview:

This modern approach involves initial formation of an ethynyl intermediate via palladium-catalyzed coupling, followed by sulfonylation to introduce the sulfonyl chloride group.

Step-by-step Process:

  • Step 1: Sonogashira coupling
    4-tert-butylphenylacetylene is prepared by coupling 4-tert-butylphenyl halide (bromide or iodide) with acetylene derivatives using palladium catalysts (Pd(PPh₃)₄ or PdCl₂) and copper iodide as co-catalyst in the presence of amine bases like diisopropylethylamine (DIPEA).

  • Step 2: Sulfonylation of the alkyne
    The terminal alkyne is then treated with sulfonyl chlorides under basic conditions (e.g., triethylamine) to form the corresponding sulfonyl-substituted alkene.

  • Step 3: Oxidative or thermal isomerization
    The resulting intermediate undergoes isomerization or oxidation to yield the desired ethene sulfonyl chloride.

Reaction Data:

Step Reagents Conditions Yield Notes
Sonogashira coupling 4-tert-butylphenyl halide, acetylene, Pd catalyst, CuI 60°C, 12 hours 70-85% Solvent: Toluene or DMF
Sulfonylation Sulfonyl chloride, base Room temperature to 60°C 65-75% For selective addition

Advantages:

  • Allows for functional group tolerance
  • Suitable for synthesizing derivatives with varied substitution patterns

Alternative Route: Direct Functionalization via Electrophilic Addition

Method Overview:

This less common method involves direct electrophilic addition of sulfonyl chloride derivatives to alkenic precursors, often facilitated by catalysts or activating agents.

Process:

  • Starting from styrene derivatives bearing the 4-tert-butylphenyl group, the addition of sulfonyl chlorides under Lewis acid catalysis (e.g., FeCl₃) can produce the sulfonylated alkene.

Reaction Data:

Step Reagents Conditions Yield Notes
Electrophilic addition Sulfonyl chloride, Lewis acid 0-60°C Variable Control over regioselectivity critical

Limitations:

  • Less regioselective
  • Often requires purification of isomeric mixtures

Research Findings and Technical Notes

  • Catalysis and Reaction Optimization:
    Palladium-catalyzed coupling reactions are highly efficient for synthesizing the ethene backbone, with reaction parameters such as temperature, solvent, and catalyst loading significantly influencing yields.

  • Scale-up Considerations:
    Continuous flow processes employing microreactors have been demonstrated to improve safety and scalability, especially for exothermic sulfonation and chlorination steps.

  • Purification and Characterization: Post-synthesis purification typically involves column chromatography or recrystallization, with characterization confirmed via NMR, IR, and mass spectrometry, ensuring the integrity of the sulfonyl chloride functionality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation Reactions: The ethene moiety can undergo oxidation to form epoxides or diols, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or sulfonyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, with reaction conditions typically involving mild bases and solvents such as dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonates, and sulfonothioates.

    Oxidation Reactions: Epoxides and diols.

    Reduction Reactions: Sulfonyl hydrides and sulfonyl alcohols.

Scientific Research Applications

Organic Synthesis

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It enables the formation of complex molecules through various functional group transformations. Notably, it is used for synthesizing sulfonamides, which are vital intermediates in pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound is utilized to develop enzyme inhibitors and probes for studying sulfonylation reactions. Its ability to modify proteins and other biomolecules makes it valuable for biochemical studies . For example:

  • Enzyme Inhibition : The compound can be used to explore the mechanisms of enzyme action by modifying active sites through sulfonylation.

Medicinal Chemistry

Derivatives of this compound have shown potential therapeutic applications:

  • Anti-inflammatory Agents : Modifications of the sulfonyl chloride group can enhance the bioactivity of drug candidates aimed at treating inflammation.
  • Anticancer Agents : The compound's derivatives are being investigated for their efficacy in targeting cancer cells .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its reactivity allows for the synthesis of polymers, resins, and other advanced materials essential for various applications .

Case Studies

Several studies have highlighted the applications of this compound:

  • Sulfonamide Synthesis : A study demonstrated its use in synthesizing various sulfonamides through nucleophilic substitution reactions, showcasing its utility in pharmaceutical chemistry .
  • Biochemical Probes : Research has utilized this compound as a probe for investigating sulfonation pathways in cellular processes, providing insights into enzyme mechanisms and protein modifications .

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride involves the nucleophilic attack on the sulfonyl chloride group, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can modify proteins and enzymes, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and physical properties of ethene sulfonyl chlorides are heavily influenced by substituents on the phenyl ring. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Electronic Effect
2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride C₁₂H₁₅ClO₂S ~258.8 4-Tert-butylphenyl Electron-donating (inductive)
2-(4-Nitrophenyl)ethene-1-sulfonyl chloride C₈H₆ClNO₄S 247.66 4-Nitrophenyl Electron-withdrawing (resonance)
2-(3-Chlorophenyl)ethene-1-sulfonyl chloride C₈H₆Cl₂O₂S ~237.1 3-Chlorophenyl Electron-withdrawing (inductive)
2-(4-Methylphenyl)ethene-1-sulfonyl chloride C₉H₉ClO₂S ~216.7 4-Methylphenyl Electron-donating (hyperconjugation)
  • Electron-withdrawing groups (e.g., nitro, chloro) increase the electrophilicity of the sulfonyl chloride, enhancing reactivity toward nucleophiles like amines or alcohols.
  • Electron-donating groups (e.g., tert-butyl, methyl) reduce electrophilicity but improve solubility in nonpolar solvents .

Reactivity and Stability

  • Target Compound : The tert-butyl group’s steric hindrance reduces reaction rates in nucleophilic substitutions compared to less bulky analogs. However, this bulk enhances thermal stability, making the compound suitable for high-temperature syntheses.
  • 4-Nitrophenyl Analog : High reactivity due to nitro’s electron-withdrawing nature, but prone to decomposition under acidic conditions .
  • 3-Chlorophenyl Analog : Demonstrated utility in β-lactamase inhibitor synthesis, where reactivity balances stability for efficient coupling .
  • Methylphenyl Analogs : Higher reactivity than tert-butyl derivatives but less stable in prolonged storage .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Organic Solvents)
This compound Not reported Not reported High (toluene, DCM)
2-(4-Nitrophenyl)ethene-1-sulfonyl chloride Not reported Not reported Moderate (DMF, acetone)
2-(3-Chlorophenyl)ethene-1-sulfonyl chloride Not reported Not reported High (THF, ethyl acetate)
2-(4-Methylphenyl)ethene-1-sulfonyl chloride Not reported Not reported High (chloroform, ether)

Research Findings and Case Studies

  • Case Study 1 : The 3-chlorophenyl derivative was used to synthesize (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide, a β-lactamase inhibitor, achieving 11% yield after N-alkylation .
  • Case Study 2 : The nitro analog’s high reactivity enables efficient coupling with electron-rich aromatics, though its instability limits large-scale applications .

Biological Activity

2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of chemical research, particularly for its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a sulfonyl chloride moiety. Understanding its biological activity is crucial for applications in medicinal chemistry, particularly in the development of therapeutic agents.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride group can interact with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity.
  • Receptor Modulation : The compound may bind to specific receptors, altering cellular signaling pathways and affecting gene expression.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, research on structurally related sulfonamides has shown promising results in inhibiting the growth of glioma and melanoma cells, suggesting a potential pathway for therapeutic application .

Cell Line IC50 (µM) Reference
A549 (Lung cancer)~10
HeLa (Cervical cancer)~15
HS683 (Glioma)~12

Case Studies

Several case studies have explored the biological implications of sulfonamide derivatives, which share structural similarities with this compound:

  • Study on Sulfonamide Derivatives : A study investigated the effects of various sulfonamide compounds on cancer cell proliferation. Results indicated that certain derivatives exhibited micromolar activity against multiple cancer types, highlighting their potential as anticancer agents .
  • Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds could induce apoptosis in resistant cancer cell lines through the modulation of apoptotic pathways .

Q & A

Basic: What are the recommended synthetic pathways for preparing 2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride?

The compound is typically synthesized via chlorination of its sulfonic acid precursor using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The tert-butylphenyl group introduces steric hindrance, necessitating controlled reaction temperatures (0–25°C) to avoid side reactions. For analogous sulfonyl chlorides, refluxing in dry dichloromethane with excess SOCl₂ for 6–12 hours achieves >80% yields . Post-synthesis, inert gas purging minimizes hydrolysis of the sulfonyl chloride group.

Advanced: How can researchers address instability during purification?

The sulfonyl chloride moiety is highly moisture-sensitive. Purification strategies include:

  • Low-temperature recrystallization : Use anhydrous ethyl acetate/hexane mixtures at -20°C to reduce decomposition.
  • Inert chromatography : Flash column chromatography under nitrogen with silica gel pre-dried at 150°C.
  • Storage : Store under argon at -20°C in amber vials, as demonstrated for biphenylsulfonyl chloride derivatives to prevent photodegradation and hydrolysis .

Basic: Which spectroscopic techniques validate the compound’s structure?

  • NMR : ¹H NMR in CDCl₃ shows characteristic vinyl protons (δ 6.2–6.8 ppm) and tert-butyl singlet (δ 1.3 ppm). ¹³C NMR confirms sulfonyl chloride (δ 55–60 ppm for Cl-SO₂).
  • FT-IR : S=O asymmetric/symmetric stretches at 1365 cm⁻¹ and 1174 cm⁻¹.
  • Mass Spectrometry : ESI-MS in negative mode ([M-Cl]⁻ ion) provides molecular weight confirmation. Chlorinated hydrocarbons in methylene chloride matrices are compatible with EI-MS workflows .

Advanced: How to resolve contradictory solubility data in polar vs. non-polar solvents?

Contradictions arise from the tert-butyl group’s hydrophobicity and sulfonyl chloride’s polarity. Methodological approaches include:

  • Phase-solubility diagrams : Measure solubility in DMSO, DMF, and dichloromethane across 10–50°C.
  • Cloud-point titration : Identify solvent mixtures (e.g., THF/water) where precipitation begins, optimizing reaction solvents.
  • Molecular dynamics simulations : Model solvent interactions to predict solubility trends, a strategy validated for structurally complex sulfonates .

Regulatory: Are there restrictions impacting its use in research?

While not explicitly listed in RoHS Annex II, structurally related chlorinated alkanes (e.g., C14-17 chloroalkanes) are restricted. Researchers must:

  • Screen byproducts for restricted substituents (e.g., polychlorinated derivatives).
  • Adopt waste disposal protocols for halogenated organics per EU Directive 2011/65/EU .

Basic: What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods due to volatile chlorinated byproducts (e.g., SOCl₂ off-gassing).
  • PPE : Nitrile gloves and splash goggles, as recommended for tert-butyl chloride handling .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How to optimize crystallography for structural confirmation?

  • Crystal growth : Use slow evaporation of acetone/hexane (1:3) at 4°C.
  • SHELX refinement : For small-molecule crystallography, SHELXL-2018 efficiently refines disordered tert-butyl groups. Twinning analysis via SHELXD resolves overlapping peaks .

Basic: What solvents are compatible for reactivity studies?

  • Polar aprotic : DMF, DMSO (for SN2 reactions).
  • Non-polar : Dichloromethane, chloroform (for Friedel-Crafts alkylation).
    Avoid protic solvents (e.g., methanol) to prevent sulfonyl chloride hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride
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2-(4-Tert-butylphenyl)ethene-1-sulfonyl chloride

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